molecular formula C9H7FN2O B12436729 N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine

N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine

Cat. No.: B12436729
M. Wt: 178.16 g/mol
InChI Key: CJKVHPKJDNKHQS-UHFFFAOYSA-N
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Description

N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that features a fluorinated indole structure. Indole derivatives are significant in various fields due to their biological activities and presence in natural products. The addition of a fluorine atom enhances the compound’s chemical properties, making it a valuable subject for research and application in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 6-fluoro-1H-indole with hydroxylamine under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as catalytic oxidative cross-coupling reactions. For instance, an iron chloride-catalyzed approach can be employed, where 6-fluoro-1H-indole reacts with appropriate precursors in a controlled environment to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to bind to proteins such as Pin1, forming strong hydrogen bonds that enhance its stability and activity . This interaction can disrupt cellular processes, leading to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine is unique due to its specific structure, which allows for distinct interactions with biological targets. Its fluorine atom enhances its chemical stability and reactivity, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H7FN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H

InChI Key

CJKVHPKJDNKHQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=NO

Origin of Product

United States

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